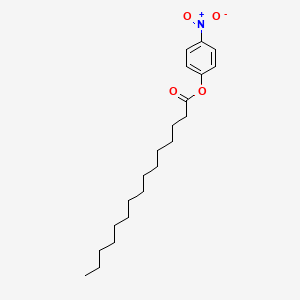![molecular formula C20H41ClN2S B14069889 1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 102069-72-7](/img/structure/B14069889.png)
1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is a compound that belongs to the class of ionic liquids. These are salts in the liquid state, which are typically composed of an organic cation and an inorganic or organic anion. This particular compound is known for its unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials. These properties make it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of 1-methylimidazole with 1-chlorodecane. The reaction is carried out under reflux conditions in an inert atmosphere to prevent any side reactions. The product is then purified by recrystallization or column chromatography to obtain the desired ionic liquid in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolium ring can be reduced under specific conditions to form dihydroimidazolium derivatives.
Substitution: The chloride ion can be substituted with other anions, such as triflate or tetrafluoroborate, to form different ionic liquids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Anion exchange reactions are typically carried out in polar solvents like acetonitrile or water.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazolium derivatives.
Substitution: Various ionic liquids with different anions.
Aplicaciones Científicas De Investigación
1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ability to dissolve a wide range of compounds and its thermal stability.
Biology: Employed in the extraction and purification of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism by which 1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, stability, and reactivity of other compounds in solution. In biological systems, the compound can interact with cell membranes and proteins, affecting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Decyl-3-methylimidazolium chloride
- 1-Hexyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium chloride
Uniqueness
1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the presence of the hexylsulfanyl group, which imparts additional functionality and reactivity compared to other similar compounds. This group can participate in various chemical reactions, such as oxidation and substitution, providing additional versatility in its applications .
Propiedades
Número CAS |
102069-72-7 |
|---|---|
Fórmula molecular |
C20H41ClN2S |
Peso molecular |
377.1 g/mol |
Nombre IUPAC |
1-decyl-3-(hexylsulfanylmethyl)-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C20H40N2S.ClH/c1-3-5-7-9-10-11-12-13-15-21-16-17-22(19-21)20-23-18-14-8-6-4-2;/h16-17H,3-15,18-20H2,1-2H3;1H |
Clave InChI |
SVRAOBKEYJXFON-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC[NH+]1CN(C=C1)CSCCCCCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B14069853.png)

![7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14069860.png)



